REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([O:10]C)=[CH:8][C:7]([O:12][CH3:13])=[CH:6][C:5]=1[O:14][C:15](=O)C1C=CN=CC=1)(=[O:3])[CH3:2].C[C:24]([CH3:27])([O-])C.[K+].[NH4+:29].[Cl-].[CH2:31]1[CH2:35][O:34][CH2:33][CH2:32]1>>[OH:10][C:9]1[CH:8]=[C:7]([O:12][CH3:13])[CH:6]=[C:5]([O:14][CH3:15])[C:4]=1[C:1](=[O:3])[CH2:2][C:33]([C:32]1[CH:31]=[CH:35][N:29]=[CH:24][CH:27]=1)=[O:34] |f:1.2,3.4|
|
Name
|
isonicotinic acid-2-acetyl-3,5-dimethoxyphenyl ester
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1OC)OC)OC(C1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
aqueous phase was extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phase were washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC(=C1)OC)OC)C(CC(=O)C1=CC=NC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |